molecular formula C21H26N2O4S B2863495 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 946258-46-4

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2863495
M. Wt: 402.51
InChI Key: UXRHYZXWYNZUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs), a class of compounds to which N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide belongs, have been extensively studied for their therapeutic potential across various diseases. Initially recognized for their neurotoxicity, certain THIQs were later identified as endogenous agents with neuroprotective properties against Parkinsonism. This dual nature underscores the compound class's complexity and potential therapeutic versatility. Notably, THIQ derivatives have demonstrated considerable promise in drug discovery, particularly in oncology and central nervous system disorders. Their efficacy against infectious diseases like malaria, tuberculosis, and HIV further highlights their broad therapeutic potential (Singh & Shah, 2017).

Isoquinoline Alkaloids in Pharmacology

Isoquinoline alkaloids, closely related to tetrahydroisoquinolines, have shown significant biological activity, including antimicrobial, antitumor, and various other pharmacological properties. The structural diversity and biological activities of isoquinoline N-oxides from plants emphasize the importance of this chemical class as a source of novel therapeutic agents. Their potential applications are vast, pointing toward new possibilities in drug development (Dembitsky et al., 2015).

Antimalarial Applications

The metabolism of 8-aminoquinoline antimalarial agents, which share structural features with tetrahydroisoquinolines, has been studied for their effectiveness and mechanism of action against malaria. These studies provide insights into the metabolic pathways and potential toxicities of these compounds, offering a foundation for developing safer and more effective antimalarial drugs (Strother et al., 1981).

Anti-inflammatory and Anticancer Potential

Research into the leaves of Annona muricata L., which contains benzyltetrahydro-isoquinoline alkaloids, underscores the potential of these compounds in treating inflammation and cancer. The anti-inflammatory and anticancer activities, based on traditional uses and scientific investigations, highlight the therapeutic potential of these alkaloids in managing these conditions (Abdul Wahab et al., 2018).

Antioxidant Activity

The study of antioxidants, including those derived from isoquinoline compounds, is crucial for understanding their role in combating oxidative stress-related diseases. Analytical methods for determining antioxidant activity provide valuable tools for evaluating the therapeutic potential of these compounds, including their applications in medicine and pharmacy (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, it’s worth noting that this product is not intended for human or veterinary use5.


Future Directions

The future directions of this compound are not explicitly mentioned in the available resources. However, it’s known that similar compounds have attracted significant scientific interest due to their potential applications in various fields6.


Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For more detailed information, please refer to specific scientific literature or contact a chemical expert.


properties

IUPAC Name

4-methoxy-3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-14(2)21(24)23-11-5-6-16-13-17(7-9-19(16)23)22-28(25,26)18-8-10-20(27-4)15(3)12-18/h7-10,12-14,22H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRHYZXWYNZUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide

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